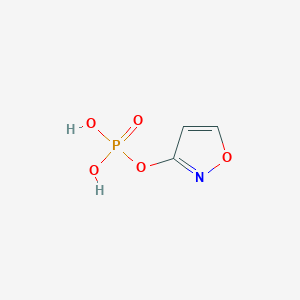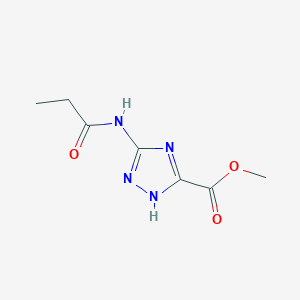
5-Cyano-2-(3-furoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-(furan-3-carboxamido)benzoic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a benzoic acid core substituted with a cyano group and a furan ring attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-Amino-2-(furan-3-carboxamido)benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid core.
Scientific Research Applications
5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(5-Cyano-4-(furan-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Similar structure but with a dihydropyridine ring instead of a benzoic acid core.
5-Cyano-2-(furan-2-carboxamido)benzoic acid: Similar structure but with the furan ring attached at a different position.
Uniqueness
5-Cyano-2-(furan-3-carboxamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyano group and a furan ring provides a versatile platform for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C13H8N2O4 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
5-cyano-2-(furan-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18) |
InChI Key |
YPQGOFAOISGNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


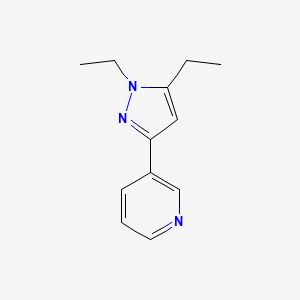
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
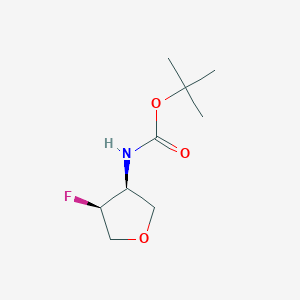
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
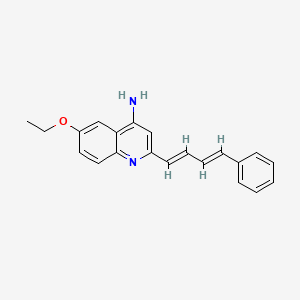
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
